2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
The primary target of this compound is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission .
Mode of Action
The compound interacts with AchE, leading to a reduction in the enzyme’s activity . This reduced activity affects normal nerve pulse transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound’s interaction with AchE affects the cholinergic nervous system. The inhibition of AchE leads to an accumulation of acetylcholine at the synapse, which can disrupt normal nerve impulse transmission . This disruption can lead to various physiological effects, including behavioral changes and movement impairment .
Result of Action
The result of the compound’s action is a significant alteration in the behavior and movement of organisms due to the disruption of normal nerve impulse transmission . This disruption is caused by the compound’s inhibitory effect on AchE, leading to an accumulation of acetylcholine at the synapse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is also common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2-{4-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol exhibits superior cytotoxic activities against various cancer cell lines, making it a promising candidate for further development as an anti-cancer agent .
Properties
IUPAC Name |
2-[4-[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)21-22-16(2)14-19(26(21)23-20)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJRTHZNHBLZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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